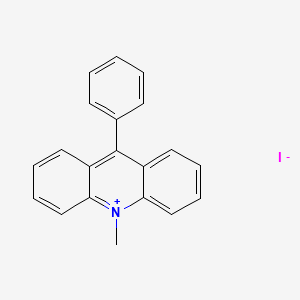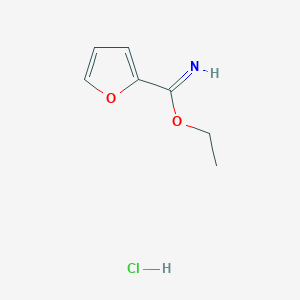
2-Furancarboximidic acid, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboximidic acid, ethyl ester, hydrochloride is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboximidic acid, ethyl ester, hydrochloride typically involves the esterification of 2-furancarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is as follows:
2-Furancarboxylic acid+EthanolAcid Catalyst2-Furancarboximidic acid, ethyl ester
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the yield and purity. The reaction conditions are carefully controlled to ensure the complete conversion of reactants to the desired ester.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboximidic acid, ethyl ester, hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Furancarboxylic acid and ethanol.
Reduction: 2-Furancarboximidic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Furancarboximidic acid, ethyl ester, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2-Furancarboximidic acid, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The furan ring may also play a role in its biological activity by interacting with specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxylic acid, ethyl ester
- 2-Furancarboxylic acid, propyl ester
- 2-Furancarboxylic acid, methyl ester
Uniqueness
2-Furancarboximidic acid, ethyl ester, hydrochloride is unique due to the presence of the hydrochloride group, which can enhance its solubility and stability. This makes it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
54610-51-4 |
|---|---|
Molecular Formula |
C7H10ClNO2 |
Molecular Weight |
175.61 g/mol |
IUPAC Name |
ethyl furan-2-carboximidate;hydrochloride |
InChI |
InChI=1S/C7H9NO2.ClH/c1-2-9-7(8)6-4-3-5-10-6;/h3-5,8H,2H2,1H3;1H |
InChI Key |
QGPKNFLXLAUPFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C1=CC=CO1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4,5-Dimethyl-1,3-thiazol-2-yl)hydrazinylidene]-3-hydroxy-2-methylcyclohexa-2,5-dien-1-one](/img/structure/B14643181.png)
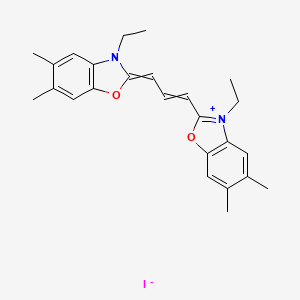
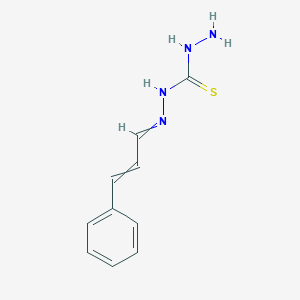
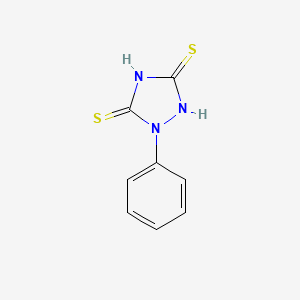
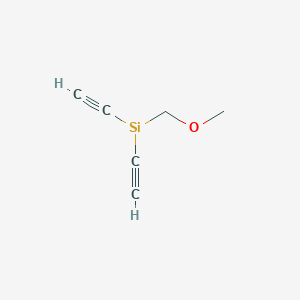
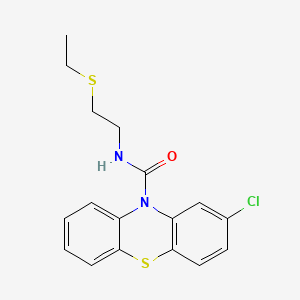
![2-Propenamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-](/img/structure/B14643210.png)
![2,11,14-Triazabicyclo[8.3.1]tetradeca-1(14),10,12-triene-13-carboxamide](/img/structure/B14643217.png)
![5,5-Dimethyl-10-phenyl-5,10-dihydrodibenzo[b,e]siline](/img/structure/B14643218.png)



